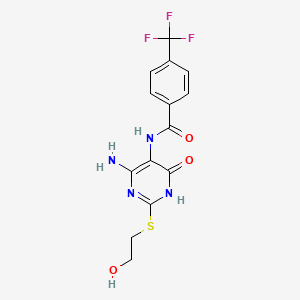![molecular formula C18H18ClN3O3S B2950208 2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379971-15-8](/img/structure/B2950208.png)
2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile, commonly referred to as CSPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CSPC is a member of the piperidine family of compounds and has been found to have a wide variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CSPC is not fully understood, but it is thought to act on the GABAergic system in the brain, which is involved in the regulation of neuronal excitability. CSPC has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
CSPC has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter involved in the development of seizures, and increase the release of GABA, an inhibitory neurotransmitter. CSPC has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CSPC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have a high degree of selectivity for certain receptors, making it a useful tool for studying specific pathways in the brain.
One limitation of CSPC is its potential toxicity. While it has been found to be relatively safe in animal studies, further research is needed to determine its safety in humans. Additionally, the mechanism of action of CSPC is not fully understood, which may limit its potential applications in scientific research.
Direcciones Futuras
There are several potential future directions for research on CSPC. One area of focus could be on its potential as a treatment for neurological disorders such as epilepsy and chronic pain. Additionally, further research is needed to determine the safety and efficacy of CSPC in humans. Finally, research could focus on the development of new compounds based on the structure of CSPC, with the goal of identifying compounds with improved selectivity and efficacy.
Métodos De Síntesis
The synthesis of CSPC involves the reaction of 2-chlorobenzenesulfonyl chloride with piperidine and subsequent reaction with 4-methoxypyridine-2-carbonitrile. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
CSPC has been found to have a wide range of potential applications in scientific research. It has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and chronic pain. CSPC has also been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-[[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c19-16-3-1-2-4-17(16)26(23,24)22-9-6-14(7-10-22)13-25-18-11-15(12-20)5-8-21-18/h1-5,8,11,14H,6-7,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZAKFWYSRZIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

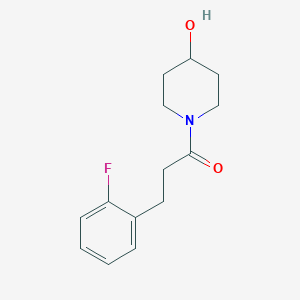
![7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2950128.png)
![N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2950132.png)
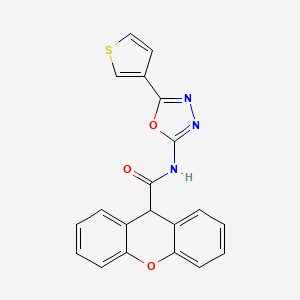
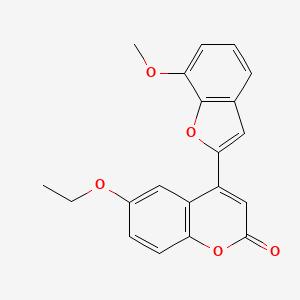
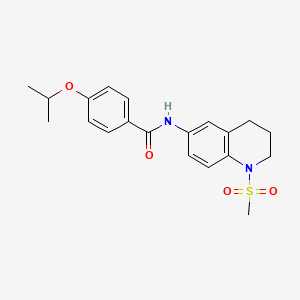

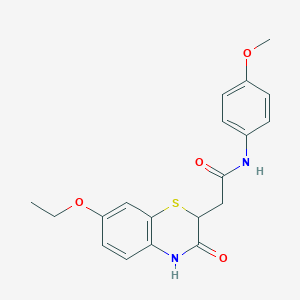


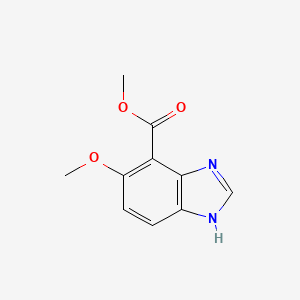
![11-[2-(3,4-Dimethoxyphenyl)ethyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2950146.png)
![Thieno[2,3-b]pyridin-2-ylboronic acid](/img/structure/B2950147.png)
